molecular formula C8H16N2O B3024948 (Cyclohexylmethyl)urea CAS No. 5472-36-6

(Cyclohexylmethyl)urea

Cat. No.: B3024948
CAS No.: 5472-36-6
M. Wt: 156.23 g/mol
InChI Key: DZLLYADKCHLBMB-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)urea is an organic compound with the molecular formula C8H16N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a cyclohexylmethyl group

Safety and Hazards

While specific safety and hazard information for (Cyclohexylmethyl)urea is not available in the retrieved papers, general precautions for handling urea and its derivatives include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation .

Future Directions

The future directions in the field of urea and its derivatives involve improving the accuracy of in silico predictions using machine learning and molecular dynamic simulations . There are also opportunities to improve predictions for specific stress conditions, develop in silico prediction of novel modifications in antibodies, and predict the impact of modifications on physical stability and antigen-binding . Another promising direction is the development of advanced electrocatalytic processes for highly productive urea generation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclohexylmethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of cyclohexylmethylamine to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, yielding high-purity products through simple filtration or extraction procedures.

Another method involves the reaction of cyclohexylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce this compound . This method, however, is less environmentally friendly due to the use of phosgene.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Hydrolysis: Cyclohexylmethylamine and carbon dioxide.

    Oxidation: Oxidized urea derivatives.

    Substitution: Substituted urea compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohexylmethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other urea derivatives, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

cyclohexylmethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLLYADKCHLBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282750
Record name (cyclohexylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-36-6
Record name NSC27888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27888
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (cyclohexylmethyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohexylmethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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